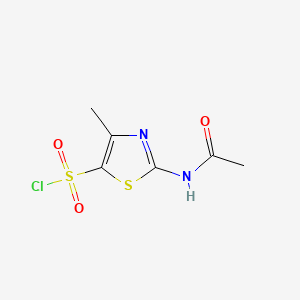

2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95414. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGKPRKPUCSEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220104 | |

| Record name | 2-Acetamido-4-methylthiazole-5-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-29-9 | |

| Record name | 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69812-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069812299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69812-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-4-methylthiazole-5-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-4-methylthiazole-5-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDO-4-METHYLTHIAZOLE-5-SULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0MP1K4TL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Keystone Intermediate in Medicinal and Agricultural Chemistry

An In-Depth Technical Guide to 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

This compound, identified by the CAS Number 69812-29-9 , is a highly reactive and versatile heterocyclic compound.[1][2][3][4] Its structure, featuring a thiazole core functionalized with an acetamido group and a sulfonyl chloride moiety, makes it a pivotal building block in synthetic organic chemistry. The sulfonyl chloride group acts as a potent electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamide, sulfonate ester, and other sulfur-containing linkages. This reactivity is the cornerstone of its utility.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical applications and handling. The insights herein are curated for researchers, chemists, and drug development professionals who leverage such reactive intermediates to construct complex molecular architectures with significant biological activity.

Part 1: Core Compound Profile

A thorough understanding of a reagent's physicochemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety.

Chemical Identity and Properties

The compound is systematically named N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide.[2] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 69812-29-9 | [1][3][5][6] |

| Molecular Formula | C₆H₇ClN₂O₃S₂ | [1][4][6][7] |

| Molecular Weight | 254.71 g/mol | [1][4][7] |

| Appearance | White to orange/green crystalline powder or solid.[5][6] | [5][6][8] |

| Melting Point | 155-164 °C (range varies by source and purity).[1][6][8] | [1][6][8] |

| Purity | Typically ≥97% (HPLC).[1][2] | [1][2] |

| Solubility | Soluble in various organic solvents like chloroform and ethanol; slightly soluble in water.[8] | [8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[6][8] | [6][8] |

Significance and Applications

The utility of this compound stems from its role as a precursor to sulfonamides, a critical pharmacophore in numerous therapeutic agents.

-

Pharmaceutical Development : It is a crucial intermediate in the synthesis of pharmaceuticals, particularly antibacterial sulfonamide drugs and antifungal agents.[6] Its structure is integral to creating compounds that target specific metabolic pathways.[9]

-

Biochemical Research : The reactive sulfonyl chloride group can be used for the chemical modification of proteins and enzymes, enabling researchers to probe enzyme activity and study protein interactions.[6] It has also been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, making it a valuable tool in drug metabolism and pharmacokinetic studies.[9]

-

Agrochemical Synthesis : Beyond medicine, it serves as a building block for modern herbicides and fungicides, contributing to the development of effective crop protection agents.[6]

-

Diagnostic Reagents : The compound is employed in creating diagnostic tests for detecting specific biomolecules.[6] It was also used in a high-performance liquid chromatographic (HPLC) assay for the drug acetazolamide.[1]

Part 2: Synthesis and Characterization

The preparation of this reagent requires careful control of reaction conditions due to the aggressive nature of the reagents involved. The most common route is the chlorosulfonation of the parent acetamido-thiazole.

Synthetic Pathway: Chlorosulfonation

The synthesis involves the direct electrophilic substitution of 2-acetamido-4-methylthiazole with a potent chlorosulfonating agent, typically chlorosulfonic acid. The acetamido group directs the substitution to the C5 position of the thiazole ring, which is activated towards electrophilic attack.

Caption: Synthetic route via electrophilic chlorosulfonation.

Causality and Protocol Insights: The reaction is highly exothermic and liberates hydrogen chloride gas. Therefore, it must be conducted at low temperatures (typically 0-5 °C) with slow, portion-wise addition of the substrate to the chlorosulfonic acid. The choice of chlorosulfonic acid as both reagent and solvent is common, but excess must be used to drive the reaction to completion. After the reaction, the mixture is cautiously quenched by pouring it onto crushed ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the solid product. The crude product is then collected by filtration, washed with cold water to remove residual acid, and dried.

Analytical Characterization: HPLC Workflow

Purity assessment is critical. A standard method involves reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Standard workflow for purity analysis by RP-HPLC.

Self-Validating Protocol: A Typical HPLC Method A reliable HPLC method confirms the identity and purity of the synthesized compound.[10]

-

Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier.[10] For standard UV detection, 0.1% phosphoric acid is effective.[10] For mass spectrometry (MS) compatibility, 0.1% formic acid should be used instead.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of the mobile phase.

-

Validation: The resulting chromatogram should show a major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to all other peaks. The retention time should be consistent across runs.

Part 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance that requires strict handling protocols.

Hazard Profile

The compound is classified as corrosive and moisture-sensitive.[11][12]

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [1][4][5] |

| Corrosive to Metals | H290 | May be corrosive to metals. | [5] |

| Reactivity | Reacts violently with water. | Moisture sensitive. | [11][12] |

The primary danger arises from the sulfonyl chloride group, which can rapidly hydrolyze upon contact with moisture (e.g., in skin, eyes, or mucous membranes) to form hydrochloric acid and the corresponding sulfonic acid, causing severe chemical burns.[9][11]

Mandatory Handling and PPE Protocol

A self-validating safety system involves engineering controls and appropriate Personal Protective Equipment (PPE).

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of its dust or decomposition products.[11] Ensure a safety shower and eyewash station are immediately accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[1][11]

-

Hand Protection : Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[11]

-

Skin Protection : Wear a chemically resistant lab coat, long pants, and closed-toe shoes.[11]

-

Respiratory Protection : If there is a risk of dust formation, use a P3 (EN 143) respirator cartridge or a NIOSH-approved respirator.[1][11]

-

-

Handling Precautions : Avoid all contact with skin and eyes.[11] Do not breathe dust.[11] The compound is moisture-sensitive; handle under inert gas and use dry glassware and solvents.[8][11]

First Aid and Spill Management

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[4][11]

-

Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][11]

-

Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][11]

-

Spill Management : For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a dry, sealed container for disposal. Do not add water to the spill. The area should be cleaned by trained personnel.

References

- Safety Data Sheet - this compound. Angene Chemical. [Link]

- This compound | C6H7ClN2O3S2 | CID 96951. PubChem. [Link]

- This compound. ChemBK. [Link]

- 2-Acetamido-4-methylthiazole-5-sulphonyl chloride. SIELC Technologies. [Link]

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

Sources

- 1. 2-アセトアミド-4-メチル-5-チアゾールスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [cymitquimica.com]

- 3. 69812-29-9|this compound|BLD Pharm [bldpharm.com]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound | 69812-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Buy this compound | 69812-29-9 [smolecule.com]

- 10. 2-Acetamido-4-methylthiazole-5-sulphonyl chloride | SIELC Technologies [sielc.com]

- 11. fishersci.ca [fishersci.ca]

- 12. labproinc.com [labproinc.com]

An In-depth Technical Guide to 2-Acetamido-4-methylthiazole-5-sulfonyl chloride: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide-based therapeutics. The document details its physicochemical properties, provides a plausible, detailed experimental protocol for its synthesis and purification, and outlines methods for its characterization using modern analytical techniques. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, with CAS number 69812-29-9, is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive sulfonyl chloride group appended to a substituted thiazole ring, makes it an ideal precursor for the synthesis of a wide array of sulfonamide derivatives.[1] Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, and antifungal properties.[1] The strategic placement of the sulfonyl chloride at the 5-position of the thiazole ring, along with the acetamido and methyl groups at the 2- and 4-positions respectively, allows for precise molecular tailoring to achieve desired pharmacological profiles. This guide will delve into the essential physical and chemical properties of this compound, provide a detailed methodology for its laboratory-scale synthesis, and discuss the analytical techniques used for its characterization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 69812-29-9 | [2][3][4] |

| Molecular Formula | C₆H₇ClN₂O₃S₂ | [2][3] |

| Molecular Weight | 254.71 g/mol | [2][3] |

| Appearance | White to orange to green powder/crystal | [4] |

| Melting Point | 161-164 °C (lit.) | [3] |

| Purity | ≥97% (typically >98% by HPLC) | [3][4] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorosulfonation of the precursor, 2-Acetamido-4-methylthiazole. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the electron-rich thiazole ring. The following is a representative, detailed protocol for this transformation.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Acetamido-4-methylthiazole

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Acetamido-4-methylthiazole (1 equivalent). Dissolve the starting material in anhydrous dichloromethane.

-

Cooling: Cool the flask to 0°C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5°C during the addition. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride is sensitive to moisture, but this step is necessary to quench the excess chlorosulfonic acid and precipitate the product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a crystalline solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetamido group (a singlet around δ 2.2-2.4 ppm), the methyl protons on the thiazole ring (a singlet around δ 2.7-2.9 ppm), and a broad singlet for the amide proton (NH) at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetamido group (around δ 168-170 ppm), the carbons of the thiazole ring, and the two methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300-3100 cm⁻¹), the C=O stretch of the amide (around 1680-1660 cm⁻¹), and strong, characteristic stretches for the S=O bonds of the sulfonyl chloride group (typically two bands around 1380-1360 cm⁻¹ and 1180-1160 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of the final compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.[3]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][4] It is also moisture-sensitive and reacts with water, likely releasing hydrochloric acid.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood.

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)

Applications in Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of sulfonamide-containing drug candidates.[1] The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This allows for the introduction of the 2-acetamido-4-methylthiazole scaffold into a larger molecule, which can be tailored to interact with specific biological targets. For instance, it has been used in the development of antibacterial and antifungal agents.[1] Additionally, it has found utility as a reagent in analytical chemistry, such as in an HPLC assay for the determination of acetazolamide.[3]

Conclusion

This compound is a valuable and reactive intermediate with significant applications in medicinal chemistry and drug development. This technical guide has provided a detailed overview of its physical and chemical properties, a plausible and comprehensive protocol for its synthesis and purification, and methods for its analytical characterization. By understanding the information presented herein, researchers can safely and effectively utilize this compound in their synthetic endeavors to create novel molecules with potential therapeutic value.

References

- PubChem. This compound. [Link]

- ChemBK. This compound. [Link]

Sources

An In-depth Technical Guide to 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-methylthiazole-5-sulfonyl chloride is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive sulfonyl chloride group appended to a substituted thiazole ring, renders it a valuable intermediate for the construction of a diverse array of biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. This core is substituted at three positions: an acetamido group at position 2, a methyl group at position 4, and a sulfonyl chloride group at position 5.

Key Identifiers and Properties:

| Property | Value | Reference(s) |

| CAS Number | 69812-29-9 | [3][4][5][6][7] |

| Molecular Formula | C₆H₇ClN₂O₃S₂ | [1][3][4][6] |

| Molecular Weight | 254.71 g/mol | [3][6] |

| Appearance | White to orange to green powder/crystal | [1][7] |

| Melting Point | 161-164 °C | [3][7] |

| SMILES | CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl | [3][6] |

| InChI Key | NXGKPRKPUCSEIL-UHFFFAOYSA-N | [3][4][6] |

The presence of the electron-withdrawing sulfonyl chloride group and the acetamido substituent significantly influences the electronic properties of the thiazole ring, impacting its reactivity and the biological activity of its derivatives.

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the chlorosulfonation of a suitable thiazole precursor.

General Synthetic Workflow:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9 [sigmaaldrich.com]

- 4. This compound [cymitquimica.com]

- 5. 69812-29-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-acetamido-4-methylthiazole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The document details a robust two-step synthesis commencing with the formation of the 2-acetamido-4-methylthiazole precursor, followed by its chlorosulfonation. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss critical safety considerations for handling the hazardous reagents involved. This guide is intended for researchers, chemists, and professionals in drug development and synthetic organic chemistry.

Introduction and Strategic Overview

This compound is a versatile heterocyclic compound of significant interest in medicinal and materials chemistry.[1] Its sulfonyl chloride functional group makes it a valuable building block for creating a wide array of sulfonamides, which are present in numerous therapeutic agents, including antibacterial and antifungal drugs.[1]

The synthesis strategy is a sequential two-step process:

-

Hantzsch Thiazole Synthesis: Formation of the thiazole ring to create the precursor, 2-acetamido-4-methylthiazole. This classic condensation reaction involves an α-haloketone and a thioamide.[2]

-

Electrophilic Aromatic Substitution: The chlorosulfonation of the synthesized thiazole precursor to install the sulfonyl chloride group at the C5 position.

This approach is efficient and utilizes readily available starting materials, making it a practical route for laboratory and potential scale-up applications.

Caption: High-level overview of the two-part synthesis pathway.

Mechanistic Insights: The Chemistry of Chlorosulfonation

The key transformation in this synthesis is the electrophilic substitution on the thiazole ring. Thiazole is an aromatic heterocycle, but its reactivity is complex. The nitrogen atom at position 3 is basic and deactivates the ring towards electrophiles by protonation in strong acid, while the sulfur atom at position 1 can donate electrons.[3]

The acetamido group at the C2 position is an electron-donating group, which activates the thiazole ring for electrophilic substitution, primarily directing the incoming electrophile to the C5 position.[3][4]

The electrophile in this reaction is believed to be the chlorosulfonium ion (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid.[5] The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

-

Generation of Electrophile: 3 ClSO₃H ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺[5]

-

Electrophilic Attack: The π-electrons of the thiazole ring attack the electrophilic SO₂Cl⁺, forming a resonance-stabilized carbocation intermediate (a σ-complex).

-

Rearomatization: A base (such as the chlorosulfate anion) removes a proton from the C5 position, restoring the aromaticity of the thiazole ring and yielding the final product.

Caption: Mechanism of electrophilic chlorosulfonation on the thiazole ring.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetamido-4-methylthiazole (Precursor)

This procedure is adapted from the Hantzsch thiazole synthesis, a reliable method for forming thiazole rings.[2][6]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (eq) |

| Thioacetamide | 75.13 | 7.51 g | 0.10 (1.0) |

| Chloroacetone | 92.53 | 9.25 g | 0.10 (1.0) |

| Acetone | - | 100 mL | - |

| Acetic Anhydride | 102.09 | 15.3 g | 0.15 (1.5) |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 7.51 g of thioacetamide in 100 mL of acetone.

-

Addition of Chloroacetone: To the stirred solution, add 9.25 g of chloroacetone dropwise at room temperature. An exothermic reaction will occur.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for 1 hour.

-

Acetylation: Cool the reaction mixture to room temperature. Carefully add 15.3 g of acetic anhydride to the flask.

-

Second Reflux: Heat the mixture to reflux for an additional 30 minutes.

-

Workup and Isolation: Cool the mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol to yield pure 2-acetamido-4-methylthiazole as a white to off-white solid.

Step 2: Synthesis of this compound

This step involves the chlorosulfonation of the previously synthesized precursor. This reaction is hazardous and must be performed with extreme caution in a well-ventilated fume hood.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (eq) |

| 2-Acetamido-4-methylthiazole | 156.21 | 15.6 g | 0.10 (1.0) |

| Chlorosulfonic Acid | 116.52 | 58.3 g (33.7 mL) | 0.50 (5.0) |

| Dichloromethane (DCM) | - | 50 mL | - |

| Crushed Ice | - | ~200 g | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to an acid trap (e.g., a sodium hydroxide solution), add 58.3 g (5 equivalents) of chlorosulfonic acid.

-

Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly and portion-wise, add 15.6 g of 2-acetamido-4-methylthiazole to the stirred, cold chlorosulfonic acid over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. The reaction is highly exothermic and will generate HCl gas.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Quenching (Critical Step): Prepare a large beaker (1 L) containing approximately 200 g of crushed ice and 50 mL of DCM. Very slowly and carefully, pour the reaction mixture onto the stirred ice/DCM slurry. This process is extremely exothermic and will release large amounts of HCl gas. Perform this in the back of a fume hood with the sash down.

-

Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Washing: Combine the organic extracts and wash them with cold water, followed by a saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.[7] The product is typically a white to brown crystalline solid.[7]

Expected Yield: 75-85% Melting Point: 155-164 °C[1][7]

Safety and Handling

Chlorosulfonic acid is an extremely hazardous and corrosive substance.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, safety goggles, and a face shield.[8][9] Work must be conducted in a certified chemical fume hood.

-

Reactivity: It reacts violently with water, releasing large amounts of heat and toxic HCl gas. Ensure all glassware is scrupulously dry. Never add water to the acid; always add the acid slowly to water (or ice).

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and organic compounds.[8] Containers should be tightly sealed.[10]

-

Spill & Exposure: In case of a spill, evacuate the area. Neutralize cautiously with an alkaline material like sodium bicarbonate or soda ash.[10] For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8] For inhalation, move to fresh air immediately.[10]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the sulfonyl chloride group.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., S=O stretch of the sulfonyl chloride, C=O of the amide).

-

Mass Spectrometry: To confirm the molecular weight (254.71 g/mol ).[11]

-

Melting Point: To assess purity, comparing the observed range to the literature value (155-164 °C).[1][7]

Conclusion

The synthesis of this compound is a well-established process that provides access to a valuable synthetic intermediate. The Hantzsch synthesis of the precursor followed by electrophilic chlorosulfonation is an effective and logical pathway. While the chemistry is straightforward, the hazardous nature of chlorosulfonic acid demands meticulous attention to safety protocols and experimental technique. This guide provides the necessary detail for researchers to safely and successfully perform this synthesis.

References

- Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.

- New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID. NJ.gov.

- DuPont. CSA (Chlorosulfonic Acid) Product Information.

- Organic Syntheses. 2,4-Dimethylthiazole.

- Ganapathi, K. & Venkataraman, A. Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A.

- Naser, N. H., et al. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

- Lyashchuk, S. N. (2004). Study of Reaction Routes in Sulfonation of 2-Aminothiazoles with Chlorosulfonic Acid. Russian Journal of Organic Chemistry, 40(11), 1647-1650.

- ChemBK. (2024, April 9). This compound.

- Journal of Chemical and Pharmaceutical Research. Synthesis of some novel thiazole derivatives. JOCPR.

- PubChem. This compound. National Institutes of Health.

- Keerthi, D. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1).

- GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds.

- Wikipedia. Thiazole.

- EON Biotech. This compound – (69812-29-9).

- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

- Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. ias.ac.in [ias.ac.in]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chembk.com [chembk.com]

- 8. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

- 11. This compound | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Acetamido-4-methylthiazole-5-sulfonyl chloride: A Cornerstone Intermediate in Medicinal and Agricultural Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 2-acetamido-4-methylthiazole-5-sulfonyl chloride, a pivotal chemical intermediate for researchers, scientists, and drug development professionals. The document outlines its chemical identity, a detailed synthesis protocol, characterization methods, and its significant applications in the pharmaceutical and agrochemical industries.

Introduction and Chemical Identity

This compound, with the IUPAC name 2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride , is a versatile heterocyclic compound.[1][2] Its structure, featuring a reactive sulfonyl chloride group on a substituted thiazole ring, makes it a highly valuable building block in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | 2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride | [1] |

| CAS Number | 69812-29-9 | [1] |

| Molecular Formula | C₆H₇ClN₂O₃S₂ | [1] |

| Molecular Weight | 254.71 g/mol | [3] |

| Appearance | White to brown crystalline powder | [3] |

| Melting Point | 161-164 °C | [3] |

The presence of the sulfonyl chloride functional group allows for the facile introduction of the sulfonamide moiety, a key pharmacophore in a multitude of therapeutic agents.[4] This reactivity, combined with the inherent biological significance of the thiazole scaffold, positions this compound as a critical starting material in drug discovery and development.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the readily available 2-amino-4-methylthiazole. The overall synthetic pathway involves two key transformations: N-acetylation followed by chlorosulfonation.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(4-methylthiazol-2-yl)acetamide

The initial step involves the acylation of the primary amine group of 2-amino-4-methylthiazole. This is a standard procedure that can be achieved with high efficiency using either acetyl chloride or acetic anhydride.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable dry solvent such as acetone or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. Alternatively, acetic anhydride can be used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-(4-methylthiazol-2-yl)acetamide.

Step 2: Synthesis of this compound

The second and crucial step is the electrophilic substitution of the N-(4-methylthiazol-2-yl)acetamide intermediate with chlorosulfonic acid. The acetamido group is an activating group, directing the sulfonation to the C5 position of the thiazole ring.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for evolving HCl gas, place an excess of chlorosulfonic acid (e.g., 5-10 equivalents).

-

Cool the chlorosulfonic acid to 0-5 °C in an ice-salt bath.

-

Slowly and portion-wise, add the N-(4-methylthiazol-2-yl)acetamide (1 equivalent) to the stirred, cold chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.

-

The solid product will precipitate. Collect the crude product by filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexanes) to obtain pure this compound.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to assess the purity of the compound.[5] A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons on the thiazole ring, the methyl protons of the acetamido group, and the amide proton. PubChem provides access to reference ¹H NMR spectra.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the thiazole ring, the methyl groups, and the carbonyl carbon of the acetamido group.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (254.71 g/mol ).[3] The isotopic pattern due to the presence of chlorine and sulfur atoms can also be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the asymmetric and symmetric stretching of the S=O bonds of the sulfonyl chloride group. Reference IR spectra are available in public databases.[1]

Applications in Synthesis

The primary utility of this compound lies in its role as a precursor to a wide range of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly amines, leading to the formation of stable sulfonamide linkages.

Caption: General reaction scheme for the synthesis of sulfonamides.

This reactivity is harnessed in the following areas:

-

Pharmaceutical Development: This intermediate is instrumental in the synthesis of sulfonamide-based drugs, including antibacterial and antifungal agents.[4] The resulting sulfonamides often exhibit enhanced biological activity due to the synergistic combination of the sulfonamide pharmacophore and the thiazole ring.

-

Agrochemical Synthesis: In the agrochemical industry, it serves as a building block for the creation of novel herbicides and fungicides.[4]

-

Biochemical Research: The compound can be used as a tool in biochemical studies for the modification of proteins and enzymes, aiding in the investigation of their structure and function.[4]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal and agricultural chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers engaged in the design and development of novel bioactive molecules. This guide provides the essential technical information to support its synthesis, characterization, and application in a research setting.

References

- PubChem. This compound. National Center for Biotechnology Information.

- ChemBK. This compound.

- SIELC Technologies. 2-Acetamido-4-methylthiazole-5-sulphonyl chloride.

Sources

- 1. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 2. This compound | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

2-Acetamido-4-methylthiazole-5-sulfonyl chloride molecular weight

An In-depth Technical Guide to 2-Acetamido-4-methylthiazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal reagent in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, provides validated protocols for its synthesis and analysis, and explores its mechanistic reactivity and diverse applications.

Core Characteristics and Physicochemical Properties

This compound (CAS No. 69812-29-9) is a highly reactive heterocyclic compound, indispensable as an intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] Its utility stems from the presence of a sulfonyl chloride group attached to a thiazole ring, a scaffold that imparts unique reactivity and biological relevance.[1][3]

The molecule's structure, featuring an acetamido group at the 2-position, a methyl group at the 4-position, and the critical sulfonyl chloride at the 5-position, makes it a tailored building block for introducing the sulfonamide moiety into target molecules.[1] This capability is fundamental to the development of sulfonamide antibiotics, a class of drugs that remains crucial in treating bacterial infections.[2]

Below is the chemical structure of the compound.

Caption: 2D structure of the title compound.

A summary of its key quantitative properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂O₃S₂ | [1][4][5] |

| Molecular Weight | 254.71 g/mol | [4][6][7] |

| CAS Number | 69812-29-9 | [4][5][8] |

| Appearance | White to orange/green/brown powder or crystal | [1][2][4] |

| Melting Point | 155 - 164 °C | [1][4] |

| Purity | ≥ 97% (typically by HPLC) | [4] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; slightly soluble in water. | [7] |

| Storage Conditions | 2 - 8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [1][6][7] |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the reaction of its sulfonic acid precursor with a chlorinating agent, such as thionyl chloride.[7] This process transforms the sulfonic acid group into the more reactive sulfonyl chloride.

Expertise & Causality: The choice of thionyl chloride (SOCl₂) or a similar reagent is critical. These reagents readily react with the sulfonic acid, and the byproducts of the reaction (HCl and SO₂) are gaseous, which simplifies the purification process by driving the reaction to completion according to Le Châtelier's principle. An excess of the chlorinating agent is often used to ensure full conversion. The reaction is typically performed in an inert, aprotic solvent to prevent hydrolysis of the sulfonyl chloride product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 69812-29-9 [smolecule.com]

- 4. 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9 [sigmaaldrich.com]

- 5. This compound [cymitquimica.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. chembk.com [chembk.com]

- 8. 2-Acetamido-4-methylthiazole-5-sulphonyl chloride | SIELC Technologies [sielc.com]

2-Acetamido-4-methylthiazole-5-sulfonyl chloride melting point

An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 69812-29-9). We will delve into the core physicochemical properties of this versatile reagent, with a primary focus on its melting point—a critical indicator of material purity and identity. The insights provided herein are grounded in established laboratory practices and are designed to explain not just the "what," but the "why" behind the experimental choices and observations.

Compound Overview and Significance

This compound is a heterocyclic building block of significant interest in synthetic organic chemistry.[1] Its structure, featuring a reactive sulfonyl chloride group appended to a substituted thiazole ring, makes it a valuable intermediate in the synthesis of a wide array of target molecules.[2] It is particularly crucial in the development of sulfonamide-based pharmaceuticals, including antibacterial and antifungal agents, as well as in the agrochemical sector for creating herbicides and fungicides.[2] The compound's stability and defined reactivity profile make it suitable for various chemical transformations, such as nucleophilic substitutions and coupling reactions.[2]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 69812-29-9 | [3] |

| Molecular Formula | C₆H₇ClN₂O₃S₂ | [2][4] |

| Molecular Weight | 254.71 g/mol | [3][5] |

| Appearance | White to brown/orange/green crystalline powder/solid | [2][6][7] |

| Melting Point | 155 - 164 °C (literature range) | [2][3][8] |

| Density | ~1.61 g/cm³ | [6][8] |

| Purity (Typical) | ≥97% (HPLC) | [3][9] |

| InChI Key | NXGKPRKPUCSEIL-UHFFFAOYSA-N | [3][4] |

The Critical Role of the Melting Point

The melting point is more than a mere physical constant; it is a primary, cost-effective indicator of a crystalline solid's purity. For this compound, the literature reports a melting range between 155°C and 164°C.[2][3][8] This variation is not an ambiguity but rather a reflection of differing purity levels across batches and suppliers.

Causality Behind Melting Point Behavior:

-

Pure Compounds: A highly pure crystalline solid typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.5°C.

-

Impure Compounds: Impurities disrupt the crystal lattice structure, which requires less energy to break down. This results in two observable phenomena: a depression of the melting point and a broadening of the melting range.

Therefore, determining the melting point is a self-validating protocol for assessing purity. A sharp melting point within the higher end of the accepted range (e.g., 161-164°C) suggests high purity, while a broad, depressed range (e.g., 155-159°C) may indicate the presence of residual solvents or synthetic byproducts.

Caption: Experimental workflow for accurate melting point determination.

Synthesis and Purification Overview

The purity, and thus the melting point, of this compound is a direct outcome of its synthesis and subsequent purification. It is typically prepared via the reaction of 2-acetamido-4-methylthiazole-5-sulfonic acid with a chlorinating agent like thionyl chloride or sulphuryl chloride. [8] Post-synthesis purification is paramount. The crude product is often recrystallized from a suitable solvent to remove unreacted starting materials and byproducts. The choice of solvent is critical to ensure high recovery of the pure compound. The effectiveness of this recrystallization directly impacts the final melting point.

Caption: Generalized synthetic pathway for the target compound.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage. [7][10][11]The toxicological properties have not been fully investigated. [10]* Reactivity: It is moisture-sensitive and can react violently with water. [10]All handling should be done under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). [8]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. [3][10]Work should be conducted in a chemical fume hood. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C. [2][8]

Conclusion

The melting point of this compound is a fundamental property that serves as a reliable and accessible tool for assessing purity. A sharp melting point in the 161-164°C range is indicative of a high-quality reagent suitable for sensitive applications in pharmaceutical and chemical synthesis. Deviations from this range should prompt further analytical investigation to identify impurities that could compromise downstream reactions. By understanding the principles behind this measurement and adhering to rigorous experimental protocol, researchers can ensure the integrity of their starting materials and the success of their synthetic endeavors.

References

- This compound - ChemBK. [Link]

- Safety D

- This compound | C6H7ClN2O3S2 | CID 96951 - PubChem. [Link]

- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. [Link]

Sources

- 1. Buy this compound | 69812-29-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-乙酰氨基-4-甲基-5-噻唑磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [cymitquimica.com]

- 5. This compound | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 69812-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. labproinc.com [labproinc.com]

- 10. fishersci.ca [fishersci.ca]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Solubility of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

This guide provides a comprehensive technical overview of the solubility of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride, a pivotal intermediate in pharmaceutical and agrochemical synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced solubility profile of this reactive compound, offering both theoretical understanding and practical methodologies for its accurate determination.

Introduction: The Significance of this compound

This compound (C₆H₇ClN₂O₃S₂) is a versatile heterocyclic compound of significant interest in synthetic organic chemistry.[2] Its unique molecular architecture, featuring a reactive sulfonyl chloride group appended to a thiazole core, renders it an essential building block for the synthesis of a wide array of biologically active molecules.[1]

Primarily, it serves as a key precursor in the development of sulfonamide antibiotics, a class of drugs critical in combating bacterial infections.[1] Beyond its role in antibacterial and antifungal agent development, this compound is instrumental in the synthesis of herbicides and fungicides, highlighting its importance in agricultural chemistry.[1] Furthermore, its utility extends to biochemical research, where it is employed in the modification of proteins and enzymes, and in the formulation of diagnostic reagents.[1]

A thorough understanding of its solubility is paramount for its effective utilization in these diverse applications, directly impacting reaction kinetics, purification strategies, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₃S₂ | [2] |

| Molar Mass | 254.71 g/mol | [2] |

| Appearance | White to brown/pale yellow crystalline powder | [2] |

| Melting Point | 161-164 °C | [2] |

| Purity | Typically >98.0% (HPLC) |

The Challenge of Solubility Determination: Reactivity of the Sulfonyl Chloride Moiety

The primary challenge in accurately determining the solubility of this compound lies in the high reactivity of its sulfonyl chloride functional group. This group is susceptible to nucleophilic attack, particularly by protic solvents such as water and alcohols. This reactivity can lead to solvolysis, where the solvent reacts with the compound, forming the corresponding sulfonic acid or ester. This degradation of the parent compound would invariably lead to erroneous solubility measurements.

Therefore, the selection of appropriate, non-reactive solvents is a critical first step in any solubility determination protocol. Aprotic solvents are the preferred choice as they lack the O-H or N-H bonds that can act as hydrogen bond donors and participate in nucleophilic reactions with the sulfonyl chloride.

Qualitative Solubility Profile

Based on available literature and an understanding of its chemical structure, a qualitative solubility profile can be summarized as follows:

-

Slightly Soluble in Water: While some sources indicate slight solubility, it is crucial to recognize that this is likely accompanied by hydrolysis over time.[2]

-

Soluble in Select Organic Solvents: The compound is reported to be soluble in organic solvents such as ethanol and chloroform.[2] However, the use of protic organic solvents like ethanol for anything other than immediate reaction is ill-advised due to potential reactivity.

-

Aprotic Solvents: It is anticipated to be soluble in a range of polar aprotic solvents. This class of solvents is ideal for preparing solutions for reactions or for conducting solubility studies.

Quantitative Solubility Determination: A Best-Practice Experimental Protocol

Given the absence of readily available quantitative solubility data, this section provides a detailed, field-proven protocol for its determination using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is designed to yield accurate and reproducible results while minimizing degradation of the analyte.

Selection of Aprotic Solvents

The choice of solvent is critical. The following aprotic solvents, covering a range of polarities, are recommended for a comprehensive solubility profile:

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Acetone

-

Dimethylformamide (DMF)

-

Dimethyl Sulfoxide (DMSO)

Experimental Workflow: Isothermal Equilibrium Method

The isothermal equilibrium method involves generating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solid.

Caption: Isothermal Equilibrium Solubility Workflow

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of each selected aprotic solvent to the respective vials. "Excess" is defined as an amount of solid that will not fully dissolve, ensuring a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to maintain the temperature.

-

Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulates.

-

Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds.

-

The mobile phase could consist of a gradient of acetonitrile and water with a suitable additive like formic acid for improved peak shape.

-

UV detection at a wavelength of maximum absorbance for the compound should be employed.

-

HPLC Method Validation

A robust HPLC method is crucial for accurate quantification. The method should be validated for:

-

Linearity: A calibration curve should be generated using standard solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

-

Accuracy and Precision: Determined by analyzing replicate samples at different concentrations.

-

Specificity: The method should be able to resolve the analyte from any potential impurities or degradation products.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

-

Temperature: Generally, solubility increases with temperature. However, for a reactive compound, higher temperatures can also accelerate degradation.

-

Solvent Polarity: The principle of "like dissolves like" is a good starting point. The polarity of the solvent will significantly impact the solubility.

-

Purity of the Compound: Impurities can affect the measured solubility.

Caption: Factors Influencing Solubility and Reactivity

Safety and Handling

This compound is a corrosive compound that causes severe skin burns and eye damage.[2] It is also moisture-sensitive. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[2] All manipulations should be carried out in a well-ventilated fume hood.[2] Store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[2]

Conclusion

References

- This compound - ChemBK. [Link]

Sources

2-Acetamido-4-methylthiazole-5-sulfonyl chloride safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Introduction: A Chemist's Guide to a Versatile Reagent

This compound is a highly functionalized heterocyclic compound, prized in the fields of medicinal chemistry and agrochemical synthesis. Its value lies in the reactive sulfonyl chloride group attached to a thiazole scaffold, making it an essential building block for introducing sulfonamide moieties into target molecules.[1] This reactivity is particularly leveraged in the development of sulfonamide antibiotics and other therapeutic agents.[1] However, the very chemical properties that make this compound a powerful synthetic tool also render it hazardous if mishandled.

This guide, prepared for researchers, chemists, and drug development professionals, moves beyond a standard Safety Data Sheet (SDS). It aims to provide a deeper understanding of the hazards associated with this compound, grounded in its chemical nature. By understanding the "why" behind the safety protocols, you can not only ensure personal safety but also maintain the integrity of your experiments.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its safe and effective use.

Chemical Structure and Identifiers

The structure combines an acetamido group, a methyl-substituted thiazole ring, and a chlorosulfonyl functional group.

Caption: GHS Hazard Communication Flow for the Compound.

Section 3: Risk Mitigation and Safe Handling Protocols

As a Senior Application Scientist, my primary directive is to ensure that potent reagents are used not just successfully, but safely. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.

Engineering and Personal Protective Controls

Reliance on Personal Protective Equipment (PPE) is the last line of defense. Engineering controls should always be prioritized.

-

Primary Engineering Control: Always handle this compound inside a certified chemical fume hood to prevent inhalation of the fine, corrosive dust.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for pinholes or tears before each use. Given the corrosive nature, consider double-gloving. [2] * Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must also be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. [3] * Skin and Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned.

-

Respiratory Protection: For situations where dust may be generated outside of a fume hood (e.g., cleaning a spill), a respirator with a P3 (or N100) particulate filter is necessary. [3]

-

Step-by-Step Protocol for Weighing and Handling

This compound's reactivity with moisture is a critical handling consideration. [4][2]

-

Preparation: Before retrieving the compound from storage, ensure your fume hood is clean and uncluttered. Prepare all necessary glassware, spatulas, and reagent containers. Have waste containers ready.

-

Inert Atmosphere: The compound is moisture-sensitive. [4]For reactions requiring anhydrous conditions, bring the sealed container into a glove box. For general use, allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

-

Dispensing: Open the container in the fume hood. Use a clean, dry spatula to weigh the desired amount onto a weighing paper or directly into a tared, dry reaction vessel. Avoid creating dust clouds.

-

Immediate Sealing: Tightly reseal the main container immediately after dispensing. Purging the headspace with an inert gas like argon or nitrogen before sealing is best practice to prolong the reagent's shelf life.

-

Cleaning: Carefully clean the spatula and any contaminated surfaces immediately. Any residual dust can react with ambient humidity and become corrosive.

Storage Requirements

Proper storage is paramount to maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly sealed, original container in a cool, dark, and dry place. [4]A desiccator or a cabinet with desiccant is recommended.

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases. [2]Do not store near water or in areas with high humidity.

-

Classification: Store in a designated corrosives cabinet (Storage Class 8A). [3]

Section 4: Emergency Procedures and First Aid

In case of accidental exposure, immediate and correct action is vital.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air. [4] 2. Keep the person calm and comfortable for breathing. 3. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. 4. Immediately call a POISON CENTER or doctor. [4] |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [5] 2. Do not delay in washing. 3. Wash contaminated clothing before reuse. 4. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. Continue rinsing. 3. Immediately call a POISON CENTER or doctor. |

| Ingestion | 1. Do NOT induce vomiting. [4]The corrosive nature of the material can cause further damage to the esophagus. [2] 2. If the person is conscious, rinse their mouth thoroughly with water. [4] 3. Ingestion can cause severe swelling and perforation of the stomach or esophagus. [2] 4. Seek immediate medical assistance. |

Section 5: Stability and Reactivity Profile

The sulfonyl chloride functional group dictates the reactivity of this molecule.

-

Reactivity with Water: The compound reacts violently with water. [2]This is a crucial consideration, as even atmospheric moisture can initiate a reaction, releasing corrosive hydrogen chloride (HCl) gas and sulfonic acid.

Caption: Hydrolysis reaction leading to corrosive byproducts.

-

Conditions to Avoid: Exposure to moist air or water, excess heat, and the formation of dust. [2]* Incompatible Materials: Strong oxidizing agents, strong bases. [2]

Section 6: Toxicological and Ecological Information

-

Toxicological Data: Detailed toxicological studies on this specific compound are limited. Much of the hazard assessment is based on the reactivity of the sulfonyl chloride functional group. [2]The primary toxic effect is severe corrosion and damage to any tissue it contacts. [6][2]Ingestion can lead to perforation of the digestive tract. [2]* Ecological Data: There is no specific information available regarding the ecotoxicity of this compound. [2]However, given its reactivity, it should be prevented from entering the environment. Spills should be contained and treated as hazardous waste.

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Disposal Methods: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [2]Do not dispose of it down the drain. The material should be placed in a suitable, labeled container for disposal by a licensed waste management company.

Conclusion

This compound is an invaluable reagent for chemical synthesis, but its utility is matched by its hazardous nature. Its corrosive properties, driven by a moisture-sensitive sulfonyl chloride group, demand rigorous adherence to safety protocols. By understanding the chemistry behind the hazards—specifically its violent reaction with water to produce corrosive acids—researchers can implement intelligent and effective safety measures. Always prioritize engineering controls, utilize the correct PPE, and be prepared for emergencies. A proactive and informed approach to safety is essential when handling this powerful chemical intermediate.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96951, this compound.

- ChemBK (2024). This compound.

- SIELC Technologies (2018). 2-Acetamido-4-methylthiazole-5-sulphonyl chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.ca [fishersci.ca]

- 3. 2-アセトアミド-4-メチル-5-チアゾールスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 69812-29-9 | TCI Deutschland GmbH [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetamido-4-methylthiazole-5-sulfonyl chloride is a pivotal chemical intermediate, primarily utilized in the synthesis of a diverse range of sulfonamide derivatives. Its strategic importance lies in the combination of a biologically active thiazole nucleus and a highly reactive sulfonyl chloride functional group. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an in-depth exploration of its reactivity, with a focus on the formation of sulfonamides. The significance of the resulting compounds in medicinal chemistry is also highlighted, underscoring the utility of this versatile building block in drug discovery and development.

Physicochemical Properties and Structural Elucidation

This compound is a stable, yet reactive, organic compound. A thorough understanding of its physical and chemical characteristics is fundamental to its effective handling and application in synthesis.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| IUPAC Name | 2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride |

| CAS Number | 69812-29-9 |

| Molecular Formula | C₆H₇ClN₂O₃S₂ |

| Molecular Weight | 254.71 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 155 - 164 °C |

| Purity | ≥ 98% (HPLC) |

| Storage | Store at 2 - 8 °C under an inert atmosphere |